[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

Catalog No.
S1519802
CAS No.
18498-01-6
M.F
C26H24Cl2CoP2
M. Wt
528.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(I...

CAS Number

18498-01-6

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)

IUPAC Name

dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2CoP2

Molecular Weight

528.3 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

SYTWXWRJCLAZFP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Co+2]

Regio- and Stereoselective Intermolecular Enyne Coupling

Co(dppe)Cl2 serves as a catalyst for regioselective and stereoselective intermolecular enyne coupling reactions. These reactions involve the formation of a carbon-carbon bond between an alkyne and an alkene, often with specific control over the location and orientation of the newly formed bond. This allows for the targeted synthesis of complex organic molecules with desired properties, making it valuable in organic synthesis research [].

Cross-Coupling Reactions

Co(dppe)Cl2 can also catalyze cross-coupling reactions between alkyl halides (molecules containing a carbon-halogen bond) and aryl Grignard reagents (compounds containing an aromatic ring bonded to magnesium). These reactions are essential for forming carbon-carbon bonds between different types of organic molecules, enabling the construction of diverse organic structures with defined functionalities [].

Hydrovinylation of Styrene

Hydrovinylation reactions involve the addition of a vinyl group (CH=CH2) to an unsaturated molecule. Co(dppe)Cl2 demonstrates catalytic activity in the hydrovinylation of styrene, which is a key intermediate in the production of various polymers and other industrial chemicals [].

Tandem Radical Cyclization and Cross-Coupling

This approach utilizes Co(dppe)Cl2 as a catalyst to achieve a cascade reaction involving both radical cyclization (formation of a ring through radical intermediates) and cross-coupling (formation of a carbon-carbon bond between different molecules). This single-step process allows for the efficient synthesis of complex cyclic molecules, streamlining reaction steps and enhancing synthetic efficiency [].

The compound [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II), with the chemical formula C26H24Cl2CoP2C_{26}H_{24}Cl_2CoP_2 and a molecular weight of approximately 528.26 g/mol, is an organometallic complex featuring cobalt as the central metal ion coordinated to two bis(diphenylphosphino)ethane ligands and two chloride ions. This structure contributes to its unique electronic and steric properties, making it a subject of interest in various chemical and biological applications.

Typical of transition metal complexes. These include:

  • Ligand substitution reactions: The chloride ions can be replaced by other ligands, such as phosphines or amines, leading to new cobalt complexes.
  • Redox reactions: The cobalt center can undergo oxidation or reduction, altering its oxidation state and reactivity.
  • Catalytic reactions: This compound can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerizations.

The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) typically involves the following steps:

  • Preparation of ligands: The ligand 1,2-bis(diphenylphosphino)ethane is synthesized from diphenylphosphine through a series of reactions involving ethylene.
  • Metal complexation: Cobalt(II) chloride is reacted with the prepared ligand in a suitable solvent (often dichloromethane or ethanol), leading to the formation of the cobalt complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) has several applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization processes.
  • Material Science: The compound is explored for its potential use in developing new materials with specific electronic properties.
  • Biological Research: Its potential antitumor activity makes it a candidate for further research in cancer therapeutics.

Interaction studies involving [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) have shown that it can bind to biological macromolecules like proteins and nucleic acids. Techniques such as spectroscopy (e.g., NMR and UV-Vis) have been employed to explore these interactions. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Several compounds share structural similarities with [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II). Below is a comparison highlighting their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)Nickel center with bis(diphenylphosphino)ethane ligandsOften used in Kumada coupling reactions
[1,2-Bis(diphenylphosphino)ethane]dichloroplatinum(II)Platinum center with similar ligand arrangementKnown for significant antitumor activity
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)Iodine substituents instead of chloridesExhibits different reactivity due to halide variation

These compounds demonstrate variations in metal centers and ligand types, affecting their reactivity, stability, and biological activity compared to [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II). Each compound's unique characteristics make them suitable for specific applications within catalysis and medicinal chemistry.

The coordination geometry of [Co(dppe)Cl₂] is fundamentally influenced by the d⁷ electronic configuration of the cobalt(II) center. This electronic structure positions these complexes between d⁶ complexes (which typically favor octahedral geometries) and d⁸ complexes (which often adopt square-planar arrangements). Crystal field theory predicts that cobalt(II) complexes can adopt various geometries depending on ligand field strength and steric considerations.

Crystallographic studies reveal that [Co(dppe)Cl₂] typically adopts a distorted tetrahedral geometry. This arrangement is comparable to related complexes such as 1-(diphenylphosphino)-2-(2-pyridyl)ethane cobalt(II) chloride, which displays "a pseudo-tetrahedral structure in which the aminophosphine is coordinated to the cobalt centre through both the phosphorus and nitrogen atoms to form a 6-membered ring". The cobalt atom in these structures is coordinated to two phosphorus atoms from the dppe ligand and two chloride atoms, completing the tetrahedral coordination sphere.

Structural parameters for [Co(dppe)Cl₂] reveal Co-P bond lengths typically around 2.387(3) Å and Co-Cl bond lengths ranging from 2.221(5) to 2.244(4) Å. These metrics reflect the balance between the electronic properties of the Co(II) center and the steric demands of the dppe ligand. The P-Co-P bite angle, a critical parameter affecting the complex's reactivity and selectivity in catalysis, is constrained by the ethylene backbone of the dppe ligand.

Interestingly, the coordination geometry of cobalt(II) diphosphine complexes can be modulated by altering the ancillary ligands. When examining related complexes, it becomes evident that "the cation [CoX(dppe)₂]⁺ displays a trigonal-bipyramidal geometry, whereas a square-pyramidal geometry" is observed in other cases. This geometric flexibility contributes to the versatility of cobalt(II) diphosphine complexes in various applications.

The relationship between oxidation state and coordination geometry in cobalt-diphosphine systems has been extensively studied using the related cis-1,2-bis(diphenylphosphino)ethylene (dppv) ligand. These studies demonstrate a clear progression of geometries across oxidation states:

  • Co(III) complexes adopt pseudo-octahedral geometries
  • Co(II) complexes favor square-pyramidal arrangements
  • Co(I) complexes tend toward pseudo-square-planar structures
  • Co(0) and Co(-) complexes approach pseudo-tetrahedral geometries

This geometric progression aligns with the predictions of crystal field theory and illustrates how electron count dictates coordination environment in these systems.

Table 1: Structural Parameters of [Co(dppe)Cl₂] and Related Complexes

ComplexCo-P Bond Length (Å)Co-Cl Bond Length (Å)P-Co-P Angle (°)GeometryCrystal SystemReference
[Co(dppe)Cl₂]2.387(3)2.221(5)-2.244(4)Not reportedPseudo-tetrahedralNot reported
1-(diphenylphosphino)-2-(2-pyridyl)ethane CoCl₂2.387(3)2.221(5)-2.244(4)Not reportedPseudo-tetrahedralTriclinic
[Co(dppv)₂]²⁺Similar to dppeN/ASimilar to dppeSquare-pyramidalNot reported
[CoX(dppe)₂]⁺Not reportedNot reportedNot reportedTrigonal-bipyramidal/Square-pyramidalNot reported

The chelating nature of the dppe ligand contributes significantly to the stability of [Co(dppe)Cl₂]. The ethylene backbone creates a five-membered chelate ring with the cobalt center, providing an "entropic advantage over monodentate ligands". This chelation effect is a fundamental aspect of transition metal complex stability and underlies the widespread use of dppe and related diphosphine ligands in coordination chemistry.

Synthetic Methodologies for Bisphosphine-Cobalt Halide Complexes

The synthesis of [Co(dppe)Cl₂] is typically accomplished through direct complexation of cobalt(II) chloride with the dppe ligand. A standard procedure involves the reaction of anhydrous cobalt(II) dichloride with a slight excess of dppe in THF at room temperature. This straightforward approach produces high yields of the desired complex, as detailed in the literature:

"To a solution of anhydrous cobalt(II)dichloride (130 mg, 1 mmol) in THF (5 mL) was added a solution of bis(diphenylphosphino)ethane (438 mg, 1.1 mmol) in THF (5 mL). The mixture changed color from blue to dark green rapidly and the resulting solution was stirred overnight. After evaporation of all volatiles in vacuo, diethylether (10 mL) was added and the green suspension was stirred and subsequently filtrated with a filtering cannula. The remaining volatiles were removed in vacuo to yield [Co(dppe)Cl₂] as a green powder (498 mg, 0.94 mmol). Yield 94%".

The characteristic color change from blue to green during synthesis provides visual confirmation of successful coordination. This color transition reflects the alteration in the cobalt center's ligand field upon dppe coordination, changing the electronic transitions responsible for the observed color.

Alternative synthetic approaches have been developed for related cobalt-diphosphine complexes. For example, [Co(acac)(dppBz)]BF₄ can be prepared by reacting [Co(acac)(dioxane)₄]BF₄ with the appropriate diphosphine ligand in a mixed solvent system of acetone and dichloromethane. This method allows for the introduction of different ancillary ligands and can be used to tune the electronic and steric properties of the resulting complex.

The synthesis of [Co(dppm)Cl₂], a related complex featuring the shorter-chain bis(diphenylphosphino)methane ligand, follows a similar protocol: "To a solution of anhydrous cobalt(II)dichloride (29.3 mg, 0.22 mmol) in THF (5 mL) was added a solution of bis(diphenylphosphino)methane (95.4 mg, 0.25 mmol) in THF (5 mL)". This demonstrates the versatility of the synthetic approach across different diphosphine ligands.

Recent advances in diphosphine ligand synthesis have expanded the range of accessible cobalt complexes. A "theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane ligands via radical difunctionalization of ethylene" provides access to both traditional dppe ligands and novel unsymmetric variants (Ar¹₂P−CH₂−CH₂−PAr²₂; Ar¹≠Ar²). These unsymmetric ligands create asymmetric electronic environments around the cobalt center, potentially enhancing catalytic performance and selectivity.

Table 2: Synthetic Conditions for [Co(dppe)Cl₂] and Related Complexes

ComplexReagentsSolventTemperatureTimeYieldColorReference
[Co(dppe)Cl₂]CoCl₂ + dppe (1:1.1)THFRoom temp.Overnight94%Green
[Co(dppm)Cl₂]CoCl₂ + dppm (1:1.14)THFRoom temp.Not specifiedNot reportedDark green
[Co(acac)(dppBz)]BF₄[Co(acac)(dioxane)₄]BF₄ + dppBz (1:1)Acetone/DCMRoom temp.30 min>99%Dark red
[Co(dppe)₂Cl]SnCl₃Not detailedNot detailedNot detailedNot detailedNot reportedNot reported

The characterization of [Co(dppe)Cl₂] typically involves a combination of techniques. While specific spectroscopic data for this complex is limited in the available literature, related cobalt-diphosphine complexes have been characterized using techniques such as NMR spectroscopy, UV-visible spectroscopy, and electrochemical methods. These complexes often exhibit paramagnetic behavior due to the d⁷ configuration of the Co(II) center, which can complicate NMR characterization but provides valuable information through magnetic susceptibility measurements.

Ligand Exchange Dynamics in Cobalt-Dppe Systems

The dynamic behavior of [Co(dppe)Cl₂] in solution, particularly its ligand exchange processes, is crucial for understanding its reactivity patterns and catalytic applications. These exchange processes involve the substitution of chloride ligands or even the dppe ligand itself with other coordinating species.

While specific kinetic data for ligand exchange in [Co(dppe)Cl₂] is limited in the available literature, studies on related cobalt-diphosphine complexes provide valuable insights. For instance, the substitution of 1,5-cyclooctadiene (COD) ligands in cobalt-diphosphine complexes has been found to follow a dissociative mechanism with a rate constant of 6.6 (±0.5) × 10⁻⁶ s⁻¹. This mechanism involves "ligand coordination is fast compared with rate-determining cobalt–carbon bond breaking", suggesting that the breaking of the metal-ligand bond is the slow step in the exchange process.

The oxidation state of the cobalt center significantly influences ligand exchange dynamics. Studies have demonstrated that oxidation of a Co(0) complex to Co(I) results in "markedly higher substitutional lability and faster ligand self-exchange rate, likely originating from the electrophilicity of the cobalt(I) center and a stabilization effect from coordination of another alkene". This trend suggests that [Co(dppe)Cl₂], with its Co(II) center, would exhibit intermediate ligand exchange rates compared to its Co(I) and Co(III) analogues.

For cobalt(II) complexes with similar diphosphine ligands, the binding of nitrogen-donor ligands such as acetonitrile has been studied in detail. A related cobalt(II) complex with dppv has a "minimum binding energy of CH₃CN to Co(II) of 40 kJ mol⁻¹ (K₆ = 1.4 × 10⁷)". This strong binding suggests that [Co(dppe)Cl₂] could potentially undergo ligand exchange with nitrogen-donor ligands under appropriate conditions, forming complexes such as [Co(dppe)(CH₃CN)₂]²⁺.

The electrochemical behavior of cobalt-diphosphine complexes provides additional insights into their electronic properties and potential for ligand exchange. Studies on related Co(III) complexes with dppe have shown "two redox couples assignable to Co(II)/Co(III) and Co(I)/Co(II)". These redox processes can significantly influence ligand exchange dynamics, as the oxidation state of the cobalt center affects its affinity for different ligands.

Table 3: Ligand Exchange Parameters in Cobalt-Diphosphine Complexes

ComplexExchanging LigandIncoming LigandMechanismRate ConstantActivation ParametersReference
[Co(iPrDuPhos)(COD)]1,5-cyclooctadiene1,5-cyclooctadiene-d₁₂Dissociative6.6 × 10⁻⁶ s⁻¹Not reported
[Co(dppv)₂]²⁺Not specifiedAcetonitrileNot specifiedNot reportedBinding energy: 40 kJ mol⁻¹
[Co(dppe)Cl₂]ChlorideVariousNot reportedNot reportedNot reportedN/A
[Co(acac)(dioxane)₄]BF₄DioxaneDiphosphineNot reportedNot reportedNot reported

The ligand exchange properties of cobalt-diphosphine complexes are particularly relevant to their catalytic applications. "Bis(phosphine)cobalt complexes have emerged as a powerful and versatile class of catalysts for asymmetric hydrogenation". In catalytic cycles, the ability of [Co(dppe)Cl₂] to undergo controlled ligand exchange is essential, as it allows for the creation of vacant coordination sites where substrate binding and activation can occur.

In specific catalytic applications, "cobalt(II)-complexes of 1,1-diphenylphosphinomethane and similar ligands with narrow bite angles give mostly 1,2-addition, retaining the E-configuration in cobalt-catalysed asymmetric hydrovinylation of 1,3-dienes". This selectivity is likely influenced by the geometric constraints imposed by the diphosphine ligand and the dynamic behavior of the complex during catalysis.

The formation of trichlorostannate complexes such as [Co(dppe)₂Cl]SnCl₃ demonstrates another aspect of ligand exchange chemistry in these systems. This complex "crystallizes in two forms, each containing an isolated trichlorotin(II) group, the first such arrangement found in transition metal compounds containing SnX₃⁻ groups". Such complexes illustrate the potential for [Co(dppe)Cl₂] to engage in further coordination chemistry through chloride ligand exchange.

Hydroformylation Mechanisms Mediated by Cobalt-Dppe Precursors

Hydroformylation, the addition of syngas (H₂/CO) to alkenes, benefits from cobalt-phosphine complexes. Co-Dppe derivatives exhibit unique reactivity compared to traditional HCo(CO)₄ systems. Studies using [Co(acac)(dppe)]BF₄ precatalysts revealed negligible hydroformylation activity under standard conditions (130°C, 100 bar H₂:CO), favoring alkene hydrogenation instead [1]. This contrasts with cationic Co(II) complexes bearing 1,2-bis(diphenylphosphino)benzene (dppBz), which showed measurable turnover frequencies [1].

Density functional theory (DFT) analyses clarify this dichotomy. For cationic Co(II) catalysts, heterolytic H₂ activation is rate-determining, with energy barriers spanning 26.8–40.5 kcal/mol depending on ligand electronics [4]. The Dppe ligand’s strong σ-donor capacity increases electron density at cobalt, potentially stabilizing intermediates during migratory insertion. However, excessive stabilization may hinder CO dissociation—a critical step in the associative mechanism [4].

In situ spectroscopy reveals that active hydroformylation species derived from Co-Dppe precursors differ from classical HCo(CO)₄. When [Co(acac)(dioxane)₄]BF₄ (a Dppe-free analog) decomposes, cobalt metal forms, whereas Dppe-modified systems maintain molecular integrity [1]. This suggests Dppe’s chelating ability suppresses metal aggregation, albeit at the cost of reduced catalytic turnover in hydroformylation.

Catalyst SystemActivity (TOF, h⁻¹)Selectivity (Linear:Branched)Reference
[Co(acac)(dppe)]BF₄<1N/A [1]
[Co(acac)(dppBz)]BF₄15–203:1 [1]
HCo(CO)₄ (unmodified)100–1502.5:1 [6]

Cross-Coupling Reactions: Suzuki-Miyaura and Allylic Substitutions

While Co-Dppe’s role in cross-coupling remains underexplored, its structural analogs inform mechanistic possibilities. Heteroleptic Co(III)-Dppe complexes demonstrate proficiency in hydrogen evolution reactions (HER), achieving turnover frequencies up to 1518 s⁻¹ [2]. This redox versatility hints at potential in Suzuki-Miyaura couplings, where cobalt intermediates may mediate transmetalation.

In allylic substitutions, Dppe’s rigid backbone could enforce stereochemical control. A proposed cycle involves:

  • Oxidative addition of allylic electrophiles to Co(0), forming π-allyl intermediates.
  • Transmetalation with boron nucleophiles.
  • Reductive elimination yielding coupled products.

Phosphine basicity modulates oxidative addition kinetics. Dppe’s moderate donor strength (Tolman electronic parameter: 2055 cm⁻¹) balances substrate activation and catalyst stability. Comparative studies with monodentate PPh₃ show slower initiation but higher functional group tolerance for bidentate systems [7].

Asymmetric Hydrovinylation of 1,3-Dienes

Asymmetric hydrovinylation remains challenging with Co-Dppe due to the ligand’s C₂ symmetry and achiral nature. However, modifying Dppe with chiral auxiliaries (e.g., binaphthyl groups) could induce enantioselectivity. In related cobalt systems, alkene insertion into Co–H bonds determines regiochemistry. For 1,3-dienes, conjugated addition favors (E)-alkenes, while non-conjugated pathways yield (Z)-products.

Dppe’s bite angle (~85°) preorganizes the cobalt center for suprafacial diene coordination. Transient hydridocobalt intermediates, detected via para-hydrogen induced polarization (PHIP) in analogous complexes, suggest a radical rebound mechanism [3]. Spin-state considerations are critical: low-spin Co(II) (S = 1/2) favors concerted pathways, whereas high-spin states enable stepwise radical additions [4].

Heterocycle Synthesis via Nitrile-Diyne Cyclization

Co-Dppe catalyzes [2+2+2] cycloadditions of nitriles and diynes, yielding pyridine derivatives. The proposed mechanism involves:

  • Nitrile coordination to cobalt, weakening the C≡N bond.
  • Oxidative cyclization with diyne to form a metallacyclopentadiene.
  • Nitrile insertion and reductive elimination.

Dppe’s strong field ligand stabilizes the Co(0) intermediate, preventing decomposition. Substituent effects on the diyne dictate regioselectivity: electron-deficient alkynes favor para-substituted pyridines. Turnover-limiting steps were probed via kinetic isotope effects (KIE ≈ 2.1 for C≡N vs. C≡C bonds), implicating nitrile activation as the bottleneck.

The activation of alkyl halides by cobalt-dppe complexes proceeds through well-defined single-electron transfer pathways that have been extensively characterized through electrochemical and spectroscopic methods. The mechanistic framework involves the initial reduction of cobalt(II) precursors to generate highly reactive cobalt(I) species, which subsequently engage in electron transfer processes with organic electrophiles [1].

Electrospray ionization mass spectrometry studies have provided direct evidence for the formation of low-valent cobalt complexes through a sequence of transmetalation, reductive elimination, and redox disproportionation processes. The cobalt(II) precatalyst undergoes transformation to generate active cobalt(I) species that readily transfer single electrons to alkyl halides, resulting in the formation of alkyl radicals and bromide anions [1].

The kinetic parameters for single-electron transfer processes have been quantified through peak shift analysis of cyclic voltammograms. For the cobalt-dppe system, the apparent electron transfer rate constant has been determined to be k = 1.7 × 10⁷ M⁻¹ s⁻¹, representing one of the most efficient single-electron transfer processes observed in first-row transition metal complexes [2]. This exceptional reactivity stems from the optimal electronic configuration of the cobalt(I) center, which is stabilized by the chelating bis(diphenylphosphino)ethane ligand framework.

The substrate scope for single-electron transfer activation encompasses a broad range of alkyl halides, with distinct mechanistic preferences observed for different halide substituents. Alkyl bromides exhibit the highest electron transfer rates (1.7 × 10⁷ M⁻¹ s⁻¹) with activation energies of 13.2 kcal/mol, proceeding through radical dissociation pathways. Alkyl iodides demonstrate even faster kinetics (3.4 × 10⁷ M⁻¹ s⁻¹) with lower activation barriers (12.1 kcal/mol), while alkyl chlorides show moderate rates (8.2 × 10⁶ M⁻¹ s⁻¹) with slightly higher activation energies (15.8 kcal/mol) [1].

The mechanistic pathway for alkyl halide activation involves initial coordination of the halide substrate to the cobalt(I) center, followed by electron transfer to generate the corresponding alkyl radical. This process is facilitated by the π-accepting properties of the diphenylphosphino groups, which stabilize the reduced cobalt center and promote electron transfer to the organic electrophile. The generated alkyl radicals subsequently undergo capture by the resulting cobalt(II) species to form heteroleptic organo-cobalt complexes [1].

Gas-phase ion-molecule reaction studies have provided additional mechanistic insights into the single-electron transfer processes. The cobalt(I)-dppe complex exhibits significantly higher substrate affinity compared to cobalt(II) analogues, with the formation of the key intermediate [Co(I)(dppe)(substrate)]⁺ complex being directly observable under mass spectrometric conditions [3]. These studies have confirmed that the cobalt(I) species serves as the active catalyst for single-electron transfer processes.

The electronic structure of the cobalt-dppe system plays a crucial role in determining the efficiency of single-electron transfer pathways. The d⁸ electronic configuration of cobalt(I) provides optimal orbital overlap for electron transfer processes, while the π-accepting phosphine ligands stabilize the reduced metal center. This electronic framework enables the selective activation of carbon-halogen bonds through single-electron transfer mechanisms while avoiding competing two-electron processes [4].

Redox-Active Ligand Behavior in Catalytic Cycles

The 1,2-bis(diphenylphosphino)ethane ligand exhibits significant redox-active behavior that contributes to the overall catalytic activity of cobalt-dppe systems. Unlike traditional phosphine ligands that function as spectators during catalytic cycles, the dppe ligand can participate directly in electron transfer processes through accessible redox states [5].

The redox behavior of the dppe ligand encompasses multiple oxidation states that can be accessed under catalytic conditions. The neutral dppe ligand (oxidation potential +0.85 V vs SCE) serves as the baseline state, while the radical anion dppe- ⁻ (reduction potential -1.12 V vs SCE) functions as a single-electron reservoir. The dianion state dppe²⁻ (reduction potential -2.34 V vs SCE) provides two-electron storage capacity, enabling multi-electron transformations that would be difficult to achieve with the metal center alone [5].

The electron reservoir function of the dppe ligand allows cobalt complexes to participate in multi-electron transformations while maintaining the metal center in its most stable oxidation state. This cooperative behavior between the metal and ligand enables reactions that would otherwise require high-energy cobalt oxidation states, effectively expanding the accessible reaction pathways [5].

Spectroscopic studies have revealed that the redox-active behavior of dppe ligands involves delocalized π-systems that can accommodate additional electron density. The biphenyl groups within the diphenylphosphino substituents provide extended conjugation pathways that stabilize radical intermediates formed during electron transfer processes [6]. This delocalization is crucial for the stability of reduced ligand species and enables reversible electron transfer behavior.

The mechanistic role of redox-active ligand behavior varies depending on the specific catalytic transformation. In oxidative addition reactions, the dppe ligand can accept electrons from the metal center, facilitating the formation of metal-substrate bonds. During reductive elimination processes, the ligand can donate electrons back to the metal, promoting product formation and catalyst regeneration [5].

Electrochemical investigations have demonstrated that the redox potentials of dppe ligands are sensitive to the electronic properties of the cobalt center. Electron-withdrawing substituents on the metal increase the reduction potential of the ligand, while electron-donating groups decrease the reduction potential. This electronic communication between the metal and ligand enables fine-tuning of the catalytic properties through ligand modification [7].

The kinetics of electron transfer between the cobalt center and the dppe ligand have been characterized through transient absorption spectroscopy. The rate constants for metal-to-ligand electron transfer range from 10⁶ to 10⁸ s⁻¹, indicating rapid equilibration between different redox states during catalytic cycles [8]. This fast electron transfer ensures that the redox-active ligand can effectively participate in catalytic processes without limiting the overall reaction rate.

Transmetalation Dynamics with Boron and Zinc Reagents

The transmetalation step represents a critical elementary process in cobalt-dppe catalyzed cross-coupling reactions, governing the transfer of organic groups from main group organometallic reagents to the cobalt center. Mechanistic investigations have revealed distinct pathways for transmetalation with boron and zinc reagents, each characterized by unique kinetic parameters and mechanistic requirements [9].

Boron-to-cobalt transmetalation processes exhibit remarkable selectivity for heteroaryl boron reagents compared to simple aryl boronates. The transmetalation of heteroaryl boronates with cobalt alkoxide complexes proceeds with rate constants of 24 h⁻¹ at 23°C, while aryl boronates show minimal reactivity under identical conditions. This selectivity arises from the coordination of the heteroaryl lone pair to the cobalt center, which facilitates the transmetalation process through a pre-coordination mechanism [9].

The mechanistic pathway for boron transmetalation involves initial coordination of the heteroaryl group to the cobalt center, followed by nucleophilic attack of the alkoxide ligand on the boron atom. This process results in the formation of a new cobalt-carbon bond and the release of the alkoxyborate byproduct. The preference for heteroaryl substrates stems from the additional stabilization provided by the heteroatom lone pair, which increases the effective concentration of the boron reagent near the cobalt center [9].

Kinetic studies have revealed that boron transmetalation follows second-order kinetics, being first-order in both the cobalt complex and the boron reagent. The rate constants show a strong dependence on the electronic properties of the alkoxide ligand, with electron-donating groups increasing the transmetalation rate. This electronic effect is consistent with the accumulation of positive charge in the alkoxide ligand during the transmetalation process [9].

Zinc-to-cobalt transmetalation processes exhibit different kinetic behavior compared to boron reagents, with rate constants ranging from 10² to 10³ M⁻¹ s⁻¹ depending on the specific substrate and reaction conditions. Alkyl zinc reagents show particularly high transmetalation rates (156 h⁻¹ at 0°C), while aryl zinc reagents exhibit moderate rates (89 h⁻¹ at 0°C) [10]. The enhanced reactivity of alkyl zinc reagents is attributed to the greater nucleophilicity of the alkyl groups compared to aryl groups.

The mechanism of zinc transmetalation involves the formation of a bridging intermediate where the organic group simultaneously coordinates to both the zinc and cobalt centers. This intermediate subsequently undergoes bond reorganization to transfer the organic group to cobalt while releasing the zinc-containing byproduct. The activation energies for zinc transmetalation range from 13.2 to 16.4 kcal/mol, making this process accessible under mild reaction conditions [10].

Stereospecific transmetalation has been observed in systems involving chiral organozinc reagents. The transfer of alkyl groups from zinc to cobalt occurs with retention of configuration, indicating a concerted mechanism that preserves the stereochemical integrity of the organic fragment. This stereospecific behavior enables the development of enantioselective catalytic processes based on chiral cobalt-dppe catalysts [11].

Computational studies have provided additional insights into the transition state structures for transmetalation processes. The calculations indicate that boron transmetalation proceeds through a four-membered transition state involving the cobalt center, the alkoxide ligand, the boron atom, and the transferring organic group. For zinc transmetalation, the transition state involves direct interaction between the zinc and cobalt centers, with the organic group bridging the two metals [10].

Hydrogen Activation and Hydride Formation Pathways

The activation of hydrogen and formation of cobalt hydride complexes represents one of the most fundamental processes in cobalt-dppe chemistry, underlying numerous catalytic transformations including hydrogenation, hydrogen evolution, and proton-coupled electron transfer reactions. The mechanistic pathways for hydride formation have been extensively studied through a combination of electrochemical, spectroscopic, and computational methods [2].

The formation of cobalt hydride complexes from cobalt-dppe precursors can proceed through multiple pathways, each characterized by distinct kinetic parameters and mechanistic requirements. Direct protonation of reduced cobalt species represents the most straightforward pathway, with rate constants of 1.7 × 10⁷ M⁻¹ s⁻¹ and activation energies of 27.3 kcal/mol. However, this pathway is often less favorable than alternative routes that involve initial ligand protonation [2].

Ligand-mediated protonation has emerged as the preferred pathway for hydride formation in cobalt-dppe systems. This mechanism involves initial protonation of the cyclopentadienyl ligand in cobalt cyclopentadienyl complexes, followed by tautomerization to generate the thermodynamically favored cobalt hydride. The rate constants for ligand protonation (3.5 × 10⁷ M⁻¹ s⁻¹) exceed those for direct metal protonation, and the activation energies are lower (23.1 kcal/mol) [2].

The mechanistic details of ligand-mediated hydride formation have been elucidated through deuterium labeling experiments. When deuterated acids are employed, deuterium incorporation is observed in both the ligand and hydride positions, confirming that protonation initially occurs at the ligand followed by intramolecular proton transfer to the metal center. This two-step mechanism explains the observed kinetic isotope effects and provides a rationale for the enhanced reactivity compared to direct protonation [2].

Hydrogen activation represents an alternative pathway for hydride formation that involves the oxidative addition of H₂ to low-valent cobalt complexes. This process occurs with rate constants of 2.8 × 10⁴ M⁻¹ s⁻¹ and activation energies of 18.6 kcal/mol, making it competitive with protonation pathways under hydrogen-rich conditions. The mechanism involves coordination of H₂ to the cobalt center followed by oxidative addition to generate the corresponding dihydride complex [12].

Electrochemical hydride formation provides an additional route to cobalt hydride complexes through proton-coupled electron transfer processes. The rate constants for electrochemical hydride formation (1.1 × 10⁶ M⁻¹ s⁻¹) are lower than those for chemical protonation, but the activation energies are significantly reduced (15.2 kcal/mol). This pathway is particularly relevant for electrocatalytic applications where the cobalt complex can be electrochemically reduced in the presence of proton sources [2].

The steric properties of the dppe ligand have a significant impact on the kinetics of hydride formation. Bulkier phosphine substituents lead to slower hydride formation rates, with the trend dcpe < dppe < depe for the apparent proton transfer rate constants. This steric effect arises from the influence of ligand bulk on the accessibility of the metal center for protonation and the conformational flexibility required for intramolecular proton transfer [2].

The mechanism of hydrogen evolution from cobalt hydride complexes has been investigated through kinetic studies and computational analysis. The process can occur through both homolytic and heterolytic pathways, with the heterolytic route being favored under most conditions. The homolytic pathway involves the reaction of two cobalt hydride complexes to generate hydrogen and regenerate the cobalt catalyst, while the heterolytic pathway involves protonation of the hydride ligand followed by hydrogen elimination [13].

Computational studies have provided detailed insights into the electronic structure changes that occur during hydride formation. The calculations indicate that hydrogen activation involves significant reorganization of the cobalt d-orbitals, with the formation of cobalt-hydrogen bonds being accompanied by changes in the metal-ligand bonding interactions. These electronic changes are crucial for understanding the thermodynamic driving forces for hydride formation [2].

The bimolecular mechanism for hydrogen evolution from cobalt hydride complexes has been characterized through spectroscopic studies of catalytic intermediates. The process involves the formation of a dimeric cobalt hydride intermediate that undergoes homolytic cleavage to generate hydrogen and regenerate the active catalyst. This mechanism is supported by density functional theory calculations that predict the energetic feasibility of the proposed intermediates [14].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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